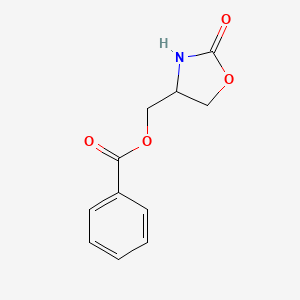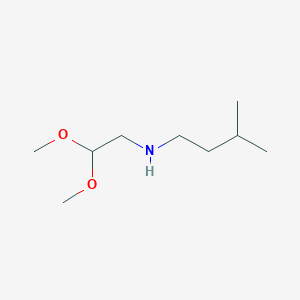
(1-isoquinolin-1-ylpiperidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-isoquinolin-1-ylpiperidin-4-yl)methanol: is a chemical compound that features a unique structure combining an isoquinoline ring and a piperidine ring connected via a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-isoquinolin-1-ylpiperidin-4-yl)methanol typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the reduction of isoquinoline with a suitable reducing agent, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the addition of a methanol group to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-isoquinolin-1-ylpiperidin-4-yl)methanol can undergo oxidation reactions, where the methanol group is oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-isoquinolin-1-ylpiperidin-4-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It is used in the development of bioactive molecules and as a tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the design of new drugs targeting specific diseases.
Industry: The compound finds applications in the industrial synthesis of pharmaceuticals and fine chemicals. Its versatility makes it a valuable building block in the production of various chemical products.
Wirkmechanismus
The mechanism of action of (1-isoquinolin-1-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: This compound shares the isoquinoline core but lacks the piperidine ring and methanol group.
Isoquinoline: A simpler structure with only the isoquinoline ring.
Piperidine: Contains only the piperidine ring without the isoquinoline and methanol groups.
Uniqueness: (1-isoquinolin-1-ylpiperidin-4-yl)methanol is unique due to its combination of the isoquinoline and piperidine rings connected via a methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
(1-isoquinolin-1-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C15H18N2O/c18-11-12-6-9-17(10-7-12)15-14-4-2-1-3-13(14)5-8-16-15/h1-5,8,12,18H,6-7,9-11H2 |
InChI-Schlüssel |
WGGCHTXQUMQYGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CO)C2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7,7-Difluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8687667.png)
![5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8687673.png)

![Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B8687686.png)
![Bicyclo[3.3.1]nonan-3-amine](/img/structure/B8687688.png)
